Androst-5-ene-3beta,17beta,19-triol

Description

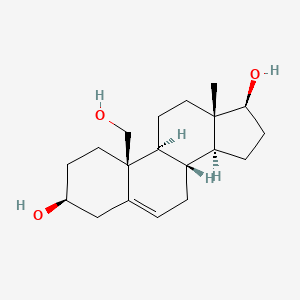

Structure

2D Structure

3D Structure

Properties

CAS No. |

3404-23-7 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13S,14S,17S)-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C19H30O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h2,13-17,20-22H,3-11H2,1H3/t13-,14-,15-,16-,17-,18-,19+/m0/s1 |

InChI Key |

KPTQFNUKAKVGSS-ACJJDMNUSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)CO |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)CO |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Androst 5 Ene 3beta,17beta,19 Triol

Total Synthesis Approaches to Androst-5-ene-3beta,17beta,19-triol

While a complete total synthesis of this compound has not been extensively detailed in the literature, the synthesis of related complex steroids, such as 19-hydroxysarmentogenin, provides a framework for how such a synthesis could be approached. These multi-step sequences often involve the careful construction of the steroid's polycyclic core followed by the stereoselective introduction of functional groups.

Multi-step Synthetic Routes from Defined Precursors

The total synthesis of a complex steroid like this compound would likely commence from simple, achiral starting materials, building the characteristic four-ring steroid nucleus through a series of carbon-carbon bond-forming reactions. Strategies such as Diels-Alder reactions, aldol (B89426) condensations, and radical cyclizations are commonly employed to construct the B, C, and D rings onto a pre-existing A ring or to assemble the entire tetracyclic system in a convergent manner.

For instance, a potential synthetic strategy could involve the initial construction of a CD-ring fragment, which is then coupled with an A-ring precursor. Subsequent cyclization reactions would then form the B-ring to complete the steroid skeleton. Throughout this process, careful control of stereochemistry at multiple chiral centers is paramount.

Stereoselective Introduction of Hydroxyl Groups at C-3, C-17, and C-19

The stereoselective installation of the three hydroxyl groups at positions C-3, C-17, and C-19 is a critical aspect of the synthesis.

C-3 Hydroxyl Group: The 3-beta hydroxyl group is often established early in the synthesis, with the stereochemistry being directed by the conformation of the A/B ring system. Chiral auxiliaries or asymmetric catalysts can be employed to ensure the correct stereochemical outcome.

C-17 Hydroxyl Group: The 17-beta hydroxyl group is typically introduced via the reduction of a 17-keto group. The stereoselectivity of this reduction is influenced by the steric environment around the D-ring, with reagents often approaching from the less hindered alpha-face, necessitating a strategy to achieve the desired beta-configuration.

C-19 Hydroxyl Group: The introduction of the hydroxyl group at the C-19 angular methyl group is the most challenging transformation. Traditional chemical methods for this transformation are often multi-step processes that require pre-functionalization of the steroid nucleus. researchgate.net These methods can be harsh and may lack high efficiency. researchgate.net

Semisynthetic Preparation of this compound

Given the complexity of total synthesis, semisynthetic approaches starting from readily available steroid precursors are often more practical for the preparation of this compound.

Enzymatic and Chemical Transformations from Related Steroid Precursors

A plausible semisynthetic route to this compound could start from Androst-5-ene-3beta,17beta-diol (B120663). This precursor already possesses the desired stereochemistry at C-3 and C-17. The key transformation would then be the selective hydroxylation of the C-19 methyl group.

A similar multi-step chemical synthesis has been reported for the conversion of androstenediol (B1197431) diacetate to 19-hydroxyandrostenedione. nih.govlookchem.comiaea.org This five-step sequence could potentially be adapted for the synthesis of this compound.

The aromatase enzyme, a cytochrome P450 enzyme, is known to catalyze the three-step conversion of androgens to estrogens. semanticscholar.orgoup.com The first two steps of this reaction involve the hydroxylation of the C-19 methyl group to produce 19-hydroxy and 19-oxo intermediates. semanticscholar.orgoup.comnih.gov By using androstenedione (B190577) or testosterone (B1683101) as a substrate, 19-hydroxyandrostenedione can be produced. semanticscholar.orgoup.com This intermediate could then be chemically reduced to yield this compound. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) mediates the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione, which can then serve as a substrate for aromatase. semanticscholar.orgoup.com

| Precursor | Key Transformation | Product | Reference |

| Androstenediol diacetate | Five-step chemical synthesis | 19-Hydroxyandrostenedione | nih.gov |

| Androstenedione | Aromatase (enzymatic) | 19-Hydroxyandrostenedione | semanticscholar.orgoup.com |

| Dehydroepiandrosterone (DHEA) | 3β-HSD followed by Aromatase (enzymatic) | 19-Hydroxyandrostenedione | semanticscholar.orgoup.com |

Biocatalysis in the Preparation of this compound

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the hydroxylation of steroids. The direct enzymatic hydroxylation of the C-19 position is a particularly attractive strategy. researchgate.net

While only a limited number of examples of direct biocatalytic C-19 hydroxylation have been reported, certain microorganisms have shown the ability to hydroxylate the steroid nucleus at various positions. researchgate.net For instance, the fungus Absidia coerulea has been shown to hydroxylate dehydroepiandrosterone (DHEA) and androstenediol at the C-7 position. nih.govresearchgate.net Although not at the C-19 position, this demonstrates the potential of microorganisms to perform regioselective steroid hydroxylations.

The use of isolated enzymes, particularly cytochrome P450 monooxygenases, holds significant promise for the targeted hydroxylation of steroids. researchgate.net For example, a cytochrome P450 enzyme, TcP450-1, has been utilized for the biocatalytic C-19 hydroxylation of cortexolone. researchgate.net This highlights the potential for discovering or engineering enzymes capable of selectively hydroxylating the C-19 position of Androst-5-ene-3beta,17beta-diol to produce the target triol.

| Biocatalyst | Substrate | Product | Reference |

| Absidia coerulea | Dehydroepiandrosterone (DHEA) | 7-Hydroxy-DHEA | nih.govresearchgate.net |

| Absidia coerulea | Androstenediol | 7-Hydroxy-androstenediol | nih.govresearchgate.net |

| TcP450-1 (Cytochrome P450) | Cortexolone | 19-Hydroxycortexolone | researchgate.net |

Chemical Modification and Analog Synthesis of this compound

The chemical modification of this compound can lead to the generation of novel analogs with potentially altered biological activities. These modifications can target any of the three hydroxyl groups or other positions on the steroid skeleton.

One common derivatization strategy is the formation of ethers or esters at the hydroxyl groups. For example, the synthesis of 3β,17β,19-tri(trimethylsiloxy)androst-5-ene has been described, where the hydroxyl groups are protected as trimethylsilyl (B98337) ethers. This type of modification is often used to increase the volatility of the compound for analytical purposes, such as gas chromatography-mass spectrometry.

The synthesis of analogs often involves the introduction of different functional groups or the modification of the steroid backbone. For example, the synthesis of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, an analog of a related androstene triol, has been reported. nih.gov This modification at the C-17 position can alter the compound's metabolic stability and biological activity. nih.gov Similarly, the synthesis of D-ring-substituted androst-5-ene derivatives containing a 1,2,3-triazole ring has been achieved through "click" chemistry, demonstrating the versatility of modern synthetic methods in creating diverse steroid analogs. nih.gov

| Modification | Purpose/Outcome | Example Compound Class |

| Ether/Ester Formation | Protection of hydroxyl groups, increased volatility for analysis | Trimethylsilyl ethers |

| Alkynylation at C-17 | Altered metabolic stability and biological activity | 17α-ethynyl analogs |

| Heterocycle introduction | Generation of novel structures with diverse biological potential | Triazole-containing steroids |

Selective Functionalization at Hydroxyl Positions

The differential reactivity of the three hydroxyl groups is the cornerstone of selective functionalization. The primary C-19 hydroxyl group is generally the most reactive towards sterically non-demanding reagents, followed by the less hindered secondary C-3 hydroxyl group. The C-17 hydroxyl group is typically the least reactive due to steric hindrance.

Protection/Deprotection Strategies:

Selective protection of the hydroxyl groups is crucial for directing reactions to a specific site. For instance, the 3-beta-hydroxyl group can be selectively protected as an acetate (B1210297) ester. This allows for subsequent modifications at the 17- and 19-positions.

Enzymatic Acylation:

Enzymatic methods offer a high degree of regioselectivity in steroid chemistry. Lipases, for example, can be employed for the selective acylation of steroid polyols, often favoring the less sterically hindered hydroxyl groups. This approach could be instrumental in differentiating between the 3-beta, 17-beta, and 19-hydroxyls of this compound.

Boronate Esters:

The use of boronate esters is another effective method for the temporary and regioselective protection of diols. While not specifically documented for this compound, this strategy has been successfully applied to other androstane (B1237026) triols to facilitate selective functionalization at the remaining free hydroxyl group. rsc.org

Interactive Data Table: Reactivity of Hydroxyl Groups in this compound

| Hydroxyl Position | Type | Relative Reactivity (General) | Potential for Selective Functionalization |

| 3-beta | Secondary, Allylic | Moderate | High |

| 17-beta | Secondary | Low | Moderate |

| 19- | Primary | High | High |

Synthesis of Conjugates and Probes for Mechanistic Studies

To investigate the biological roles and mechanisms of action of this compound, the synthesis of its conjugates and labeled probes is essential.

Sulfate (B86663) and Glucuronide Conjugates:

In biological systems, steroids are often conjugated with sulfate or glucuronic acid to increase their water solubility and facilitate excretion. The synthesis of these conjugates can be achieved chemically or enzymatically. Chemical sulfation can be performed using reagents like sulfur trioxide-pyridine complex. The 3-beta-hydroxyl group is a likely site for sulfation. Similarly, glucuronidation can be accomplished using glucuronyl donors in the presence of a suitable catalyst. The metabolism of the related compound androst-5-ene-3β,7β,17β-triol is known to produce glucuronide and sulfate conjugates, suggesting a similar metabolic fate for this compound. nih.gov

Fluorescent Probes:

Fluorescently labeled steroids are invaluable tools for studying steroid-receptor interactions and cellular uptake. A strategy for creating a fluorescent probe involves linking a fluorophore to the steroid nucleus. For example, a fluorescent steroid dimer has been synthesized by linking two molecules of 3-beta-acetoxy-19-hydroxyandrost-5-en-17-one through their C-19 hydroxyl groups using a fluorescent 1,4-bis(phenylethynyl)phenylene bridge. researchgate.net This approach highlights the feasibility of functionalizing the 19-hydroxyl group to attach a reporter molecule.

Biotinylated Probes:

Biotinylation is a common technique for labeling molecules to enable their detection and purification using avidin (B1170675) or streptavidin. A potential strategy for biotinylating this compound at the 19-position involves the synthesis of a 19-O-carboxymethyl ether derivative. This derivative can then be coupled to a biotin-containing amine using standard peptide coupling reagents. A similar approach has been successfully used for the biotinylation of testosterone at the 19-position.

Interactive Data Table: Derivatization Strategies for this compound

| Derivative Type | Purpose | Synthetic Strategy | Potential Attachment Point(s) |

| Sulfate Conjugate | Mimic metabolic products, improve solubility | Chemical sulfation (e.g., SO3-pyridine) | 3-beta-OH |

| Glucuronide Conjugate | Mimic metabolic products, improve solubility | Chemical or enzymatic glucuronidation | 3-beta-OH |

| Fluorescent Probe | Visualization, receptor binding studies | Linkage of a fluorophore via an ether or ester bond | 19-OH |

| Biotinylated Probe | Detection, purification, binding assays | Formation of a carboxymethyl ether followed by amide coupling to biotin | 19-OH |

Biosynthetic Pathways and Endogenous Formation of Androst 5 Ene 3beta,17beta,19 Triol

Precursors and Upstream Steroidogenic Pathways

The synthesis of androst-5-ene-3beta,17beta,19-triol is intrinsically linked to the central steroidogenic pathway, which utilizes cholesterol as the ultimate substrate.

All steroid hormones in the human body, including this compound, originate from cholesterol. researchgate.netnih.govcaringsunshine.com The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. nih.govwikipedia.org This critical reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, which is located in the inner mitochondrial membrane. nih.govresearchgate.net Pregnenolone then serves as a crucial branching point, acting as the immediate precursor for the synthesis of all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. researchgate.netresearchgate.netoptimaldx.com

The transport of cholesterol from the outer to the inner mitochondrial membrane is a key regulatory step in steroid synthesis and is facilitated by the steroidogenic acute regulatory (StAR) protein. nih.govoup.com

Following the formation of pregnenolone, the biosynthetic pathway proceeds through a series of intermediates, including C19 steroids. mcw.edu These C19 steroids are characterized by a 19-carbon skeleton and are the direct precursors to androgens and estrogens. mendeley.com A key C19 steroid intermediate is dehydroepiandrosterone (B1670201) (DHEA), which is formed from pregnenolone. DHEA can then be converted to androst-5-ene-3beta,17beta-diol (B120663) (androstenediol) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.govnih.gov Androstenediol (B1197431) is a direct precursor in the pathway leading to the formation of this compound.

The conversion of these C19 steroid intermediates is crucial for the eventual synthesis of this compound. The pathway highlights the interconnectedness of steroid hormone production, where the product of one enzymatic reaction serves as the substrate for the next. oup.com

Enzymatic Biotransformations Leading to this compound

The final steps in the synthesis of this compound involve specific hydroxylation reactions catalyzed by distinct enzyme families.

The introduction of a hydroxyl group at the C-19 position of the steroid nucleus is a critical step in the formation of this compound. This reaction is catalyzed by a member of the cytochrome P450 superfamily of enzymes. Specifically, CYP19A1, also known as aromatase, is responsible for this C-19 hydroxylation. nih.gov While aromatase is primarily known for its role in converting androgens to estrogens, its catalytic activity also includes the hydroxylation of the C-19 methyl group of androgens. This hydroxylation is an intermediate step in the aromatization process, but the hydroxylated product can also be released as this compound. Cytochrome P450 enzymes are monooxygenases that utilize molecular oxygen and NADPH to introduce a hydroxyl group onto their substrates. nih.govyoutube.com

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the oxidation and reduction of hydroxyl/keto groups at various positions on the steroid nucleus. wikipedia.org In the context of this compound synthesis, 17β-HSD is responsible for the conversion of the 17-keto group of DHEA to a 17β-hydroxyl group, leading to the formation of androstenediol. nih.govnih.gov This stereospecific reduction is essential for producing the correct stereoisomer of the final triol compound. There are multiple isoforms of 17β-HSD, each with distinct tissue distribution and substrate specificities. nih.gov

Tissue-Specific Expression and Regulation of Biosynthetic Enzymes

The enzymes required for the synthesis of this compound are expressed in a tissue-specific manner, which dictates where this steroid can be produced. Steroidogenic enzymes are predominantly found in classic steroidogenic tissues such as the adrenal glands, testes, and ovaries. wikipedia.orgnih.gov The adrenal glands are a major site of DHEA production, a key precursor. wikipedia.org

The expression of these enzymes is tightly regulated by trophic hormones. For instance, adrenocorticotropic hormone (ACTH) from the pituitary gland stimulates the expression of steroidogenic enzymes in the adrenal cortex. wikipedia.org This hormonal regulation ensures that the production of steroids, including the precursors to this compound, is responsive to the physiological needs of the body. The specific expression patterns of CYP19A1 and the various HSD isoforms in different tissues determine the local capacity for this compound synthesis.

Interactive Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Precursor | Product |

| Cytochrome P450 Side-Chain Cleavage | P450scc (CYP11A1) | Converts cholesterol to pregnenolone. | Cholesterol | Pregnenolone |

| 17β-Hydroxysteroid Dehydrogenase | 17β-HSD | Converts dehydroepiandrosterone to androstenediol. | Dehydroepiandrosterone | Androst-5-ene-3beta,17beta-diol |

| Cytochrome P450 Aromatase | CYP19A1 | Catalyzes C-19 hydroxylation. | Androst-5-ene-3beta,17beta-diol | This compound |

Comparative Biosynthesis of this compound Across Biological Systems

The formation of this compound is contingent on the presence and activity of the aromatase enzyme (CYP19A1), which is found across a wide range of vertebrate species and even in some invertebrates. reactome.orgnih.gov Consequently, the comparative biosynthesis of this compound is directly related to the species- and tissue-specific expression and regulation of aromatase.

Aromatase activity, and by extension the potential for this compound production, has been identified in numerous biological systems. Orthologs of the CYP19A1 gene are present in mammals such as cattle (Bos taurus), dogs (Canis familiaris), mice (Mus musculus), rats (Rattus norvegicus), and pigs (Sus scrofa), as well as in other vertebrates like chickens (Gallus gallus), zebrafish (Danio rerio), and frogs (Xenopus tropicalis). reactome.org This widespread presence suggests that the fundamental pathway for producing 19-hydroxylated androgens is highly conserved evolutionarily.

Research has highlighted significant differences in the metabolic profiles of androgens among species. For instance, studies on neonatal rats have shown that the initial 19-hydroxylation step of the aromatase reaction can surpass the final aromatization, leading to an accumulation of 19-hydroxyandrostenedione in the hypothalamus and amygdala. nih.gov This suggests that in certain developmental stages or specific tissues, the production and release of 19-hydroxylated intermediates like this compound may be a regulated and physiologically significant process.

In humans, high levels of 19-hydroxyandrostenedione have been detected in placental tissue, indicating that the placenta may be a major site for the production of 19-hydroxylated steroids. nih.gov Furthermore, altered levels of these compounds have been observed in pathological conditions such as Cushing's disease, where increased ACTH secretion stimulates the adrenal glands. nih.gov The adrenal glands themselves are known to be involved in the metabolism of dehydroepiandrosterone and the production of various C19 steroids. nih.govasbmb.org

Even within invertebrates, the metabolism of androgens can vary significantly. A comparative study on two species of gastropods, Bolinus brandaris and Hexaplex trunculus, revealed distinct pathways for the metabolism of androstenedione (B190577), highlighting species-specific differences in the key enzymes involved in androgen synthesis. fao.org

The following table summarizes the comparative aspects of the biosynthesis of 19-hydroxylated steroids, including the potential for this compound formation, across different biological systems.

| Biological System | Key Enzyme | Substrate(s) | Observed/Potential Product(s) | Key Research Findings |

|---|---|---|---|---|

| Human (Placenta, Adrenal Gland, Brain, Adipose Tissue) | Aromatase (CYP19A1) | Androstenedione, Testosterone (B1683101), Androst-5-ene-3beta,17beta-diol | 19-Hydroxyandrostenedione, Estrone, Estradiol (B170435), this compound | The placenta is a major site of 19-hydroxysteroid production. nih.gov Aromatase is also expressed in the brain, adipose tissue, and adrenal glands. nih.govasbmb.org |

| Rat (Neonatal Brain) | Aromatase (CYP19A1) | Androstenedione, Testosterone | 19-Hydroxyandrostenedione, 19-Oxoandrostenedione | The rate of 19-hydroxylation can exceed that of aromatization, leading to the accumulation of 19-hydroxylated intermediates in the hypothalamus and amygdala. nih.gov |

| Bovine (Adrenals) | Aromatase (CYP19A1) | Androstenedione, Dehydroepiandrosterone | 19-Hydroxyandrostenedione | Bovine adrenal glands are capable of the 19-hydroxylation of C19 steroids. nih.gov |

| Pig (Testis) | Aromatase (CYP19A1) | Androstenedione | 19-Hydroxyandrostenedione | The presence of 19-hydroxyandrostenedione has been detected in boar testis tissue. nih.gov |

| Gastropods (e.g., Bolinus brandaris, Hexaplex trunculus) | 5α-reductase, 17β-hydroxysteroid dehydrogenase | Androstenedione | Testosterone, 5α-dihydrotestosterone | Demonstrates significant species-specific differences in androgen metabolism pathways within invertebrates. fao.org |

Molecular Mechanisms of Action and Receptor Interactions of Androst 5 Ene 3beta,17beta,19 Triol

Modulation of Translocator Protein (TSPO) Activity by Androst-5-ene-3beta,17beta,19-triol

A significant aspect of the molecular mechanism of this compound involves its interaction with the 18-kDa translocator protein (TSPO), a key component in mitochondrial cholesterol transport essential for steroid hormone production. nih.gov Molecular modeling studies have identified this compound as a ligand that can interact with the cholesterol recognition/interaction amino acid consensus (CRAC) motif of TSPO. nih.gov By binding to this site, it inhibits the binding of cholesterol. nih.gov

This interaction has functional consequences, as this compound has been shown to inhibit both hormonally induced and constitutive steroidogenesis in Leydig tumor cells at low micromolar concentrations. nih.govnih.gov This inhibition is not due to cellular toxicity or direct inhibition of the CYP11A1 enzyme and is reversible. nih.gov Furthermore, this compound is a potent inhibitor of steroidogenesis stimulated by the TSPO ligand PK 11195, acting in the high nanomolar range without affecting PK 11195 binding itself. nih.gov It also inhibits the mitochondrial import and processing of the steroidogenic acute regulatory (StAR) protein, a critical step in steroid synthesis, without altering TSPO protein levels. nih.gov

Influence on Steroidogenic Enzyme Activities (e.g., 17β-HSD, 11β-HSD1, Aromatase)

This compound is situated within a complex network of steroid metabolism, and its presence can influence the enzymes that govern these pathways.

The 17β-hydroxyl group of androstenes is susceptible to oxidation by 17β-hydroxysteroid dehydrogenase (17β-HSD), which can inactivate the molecule. nih.gov The metabolism of 7-oxo-DHEA involves reduction by 17β-HSD to form 3β,17β-dihydroxyandrost-5-en-7-one. researchgate.net

The interconversion of cortisone (B1669442) and cortisol is mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD). nih.gov The metabolism of 7-oxo-DHEA can also be influenced by 11β-HSD1, leading to the formation of 7β- and 7α-hydroxy-DHEA. researchgate.net Inhibition of 11β-HSD1 is a therapeutic strategy to limit glucocorticoid exposure in tissues like adipose tissue. nih.gov

Aromatase (CYP19) is a key enzyme that converts androgens to estrogens. nih.gov While direct inhibitory studies on this compound are not detailed in the provided results, the metabolism of related androgens and their potential to act as substrates or inhibitors for aromatase is a critical area of steroid research. nih.gov

Interactive Table: Influence on Steroidogenic Enzymes

| Enzyme | Action of this compound or Related Compounds | Reference |

|---|---|---|

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | The 17β-hydroxyl group is a target for oxidative inactivation by 17β-HSD. | nih.gov |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Related DHEA metabolites are formed via 11β-HSD1. | researchgate.net |

| Aromatase (CYP19) | Aromatase converts androgens to estrogens; resistance to aromatase inhibitors can involve the metabolism of androgens to estrogen-like steroids. | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the molecular mechanisms of action, cellular signaling pathways, and gene expression regulation of the specific compound This compound .

Searches for research detailing this compound's interaction with cellular signaling pathways such as MAPK/ERK and PI3K/Akt, as well as any associated gene expression or proteomic studies, did not yield any specific findings. The available literature mentions the compound primarily in the context of chemical synthesis or as a reference in broader studies, without detailing its own biological activities in the areas specified.

Therefore, the requested article, with its detailed sections and data tables on the cellular and molecular actions of this compound, cannot be constructed at this time due to the absence of published research in these specific areas.

Biological Roles and Preclinical Investigations of Androst 5 Ene 3beta,17beta,19 Triol in Non Human Models

Studies in Cellular and In Vitro Systems

There is currently no available scientific literature detailing the effects of Androst-5-ene-3beta,17beta,19-triol on the processes of cell proliferation, differentiation, or apoptosis in in vitro systems.

Investigations into the direct immunomodulatory activities of this compound in isolated immune cells have not been reported in the available scientific literature.

The neurobiological effects of this compound in neuronal cell cultures have not been documented in published research.

There is no available data from preclinical studies investigating the influence of this compound on metabolic parameters in any cell models.

Animal Model Investigations

Specific studies on the impact of this compound on endocrine system homeostasis and steroid production in animal models have not been found in the scientific literature.

Lack of Preclinical Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific preclinical research data for the chemical compound This compound . Consequently, it is not possible to generate a detailed article on its biological roles and preclinical investigations in non-human models as requested.

The requested sections and subsections for the article were:

Comparative Biological Activity with Other Related Androstenetriols

Extensive searches for preclinical studies investigating these specific properties of this compound did not yield relevant results. The available body of research on androstenetriols is predominantly focused on other isomers of this compound, most notably Androst-5-ene-3β,7β,17β-triol (βAET) and its synthetic derivatives.

This focus on other isomers means that there is no specific data to report on the immunomodulatory, bone metabolism, or neuroendocrine effects of this compound in animal models. Furthermore, the absence of data on the primary compound makes it impossible to conduct a comparative analysis of its biological activity against other related androstenetriols as requested for the final subsection.

Therefore, in adherence to the instructions to focus solely on this compound and to ensure scientific accuracy, the requested article cannot be generated.

Emerging Research Perspectives and Future Directions for Androst 5 Ene 3beta,17beta,19 Triol

Identification of Novel Molecular Targets and Signaling Pathways

No studies identifying the molecular targets or signaling pathways modulated by Androst-5-ene-3beta,17beta,19-triol have been found. Research on related compounds like HE3286 has identified binding partners and influence on pathways such as NF-κB and TNFα signaling, but this is not applicable to the requested compound. nih.gov

Investigation of Epigenetic Modulation by this compound

There is no information available regarding the investigation of epigenetic modulation by this compound.

Elucidation of this compound's Role in Intermediary Metabolism

The role of this compound in intermediary metabolism is not described in the available literature. While the metabolism of other DHEA metabolites like Androst-5-ene-3beta,7beta,17beta-triol has been studied, these findings are specific to that isomer. nih.govnih.gov

Development of Advanced Preclinical Models for Mechanistic Studies

No information exists on the development or use of advanced preclinical models for the specific study of this compound.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Research

Searches for studies integrating omics technologies with this compound research did not yield any results. Proteomic analyses have been performed for analogs of different isomers, such as HE3286, to identify protein binding partners, but this data is not relevant to the specified compound. nih.gov

Rational Design and Synthesis of Biologically Active Analogs for Structure-Activity Relationship Studies

There are no published studies on the rational design, synthesis, or structure-activity relationships of analogs derived specifically from this compound. The synthesis of other androstene derivatives has been described, but not for this specific triol. researchgate.netelsevierpure.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of Androst-5-ene-3β,17β,19-triol?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For example, in related steroids like 5-Androstenediol, HPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile) resolves structural isomers . Purity ≥98% can be verified via retention time consistency and spectral matching against reference standards .

Q. How can researchers optimize synthetic pathways for Androst-5-ene-3β,17β,19-triol to minimize impurities?

- Methodology : Monitor reaction intermediates using thin-layer chromatography (TLC) and characterize byproducts (e.g., acetylated derivatives) via preparative chromatography. For example, impurities like 17-methyl derivatives in steroid syntheses are identified by deviations in melting points (e.g., 219–221°C for related compounds) and addressed by adjusting reaction conditions (e.g., temperature, catalyst ratios) .

Q. What protocols ensure safe handling and storage of Androst-5-ene-3β,17β,19-triol in laboratory settings?

- Methodology : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Use personal protective equipment (PPE) such as nitrile gloves and N95 masks during handling. Safety data sheets indicate no acute toxicity, but avoid inhalation of dust and contact with strong acids/bases .

Advanced Research Questions

Q. How should researchers address contradictory findings in biological activity studies, such as associations with hormone-dependent conditions?

- Methodology : Conduct dose-response experiments and control for confounding variables (e.g., sulfation status, sample matrices). For instance, in breast density studies, sulfated metabolites (e.g., androstenediol disulfate) showed inverse associations with volumetric percent density (VPD), but results varied by tertile analysis. Validate findings using longitudinal cohorts and adjust for covariates like oral contraceptive use .

Q. What experimental designs are suitable for investigating the metabolic interactions of Androst-5-ene-3β,17β,19-triol in vivo?

- Methodology : Employ stable isotope labeling combined with LC-MS/MS to track metabolite pathways. For sulfated derivatives, optimize enzymatic hydrolysis (e.g., glucuronidase/sulfatase treatment) and validate recovery rates via spiked controls. Ensure reproducibility by replicating assays across multiple biological replicates .

Q. How can researchers resolve discrepancies in receptor-binding affinity data for structurally similar steroids?

- Methodology : Use competitive binding assays (e.g., fluorescence polarization) with purified receptors (e.g., androgen receptor isoforms). Compare IC50 values of Androst-5-ene-3β,17β,19-triol against analogs like 17α-methyl derivatives, accounting for stereochemical influences (e.g., 3β vs. 3α hydroxyl configurations) .

Q. What statistical approaches validate the reproducibility of analytical methods for quantifying this compound in complex matrices?

- Methodology : Apply Cronbach’s alpha to assess intra-assay consistency and inter-laboratory variability. For LC-MS data, use coefficient of variation (CV) thresholds (<15%) across triplicate runs. Report precision metrics (e.g., %RSD) and limit of detection (LOD) in accordance with ICH guidelines .

Methodological Best Practices

- Data Analysis : Avoid overreporting significance; specify p-values and false discovery rate (FDR) corrections, as seen in breast density studies where FDR p < 0.05 was critical .

- Ethical Reporting : Adhere to SARA 302/313 regulations for chemical safety and disclose conflicts of interest per journal guidelines (e.g., Pharmaceutical Research standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.